N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0719505
InChI: InChI=1S/C19H19BrN2O4/c20-15-10-12(7-8-17(15)26-11-13-4-3-9-25-13)19(24)22-16-6-2-1-5-14(16)18(21)23/h1-2,5-8,10,13H,3-4,9,11H2,(H2,21,23)(H,22,24)
SMILES: C1CC(OC1)COC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N)Br
Molecular Formula: C19H19BrN2O4
Molecular Weight: 419.3 g/mol

N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide

CAS No.:

Cat. No.: VC0719505

Molecular Formula: C19H19BrN2O4

Molecular Weight: 419.3 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide -

Specification

Molecular Formula C19H19BrN2O4
Molecular Weight 419.3 g/mol
IUPAC Name 3-bromo-N-(2-carbamoylphenyl)-4-(oxolan-2-ylmethoxy)benzamide
Standard InChI InChI=1S/C19H19BrN2O4/c20-15-10-12(7-8-17(15)26-11-13-4-3-9-25-13)19(24)22-16-6-2-1-5-14(16)18(21)23/h1-2,5-8,10,13H,3-4,9,11H2,(H2,21,23)(H,22,24)
Standard InChI Key MZNBFUSRHWGOAM-UHFFFAOYSA-N
SMILES C1CC(OC1)COC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N)Br
Canonical SMILES C1CC(OC1)COC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator